molecular formula C16H13F2N5O B7681966 N-(2,6-difluorophenyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide

N-(2,6-difluorophenyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide

Cat. No. B7681966
M. Wt: 329.30 g/mol
InChI Key: BMSUXEGBSCQEDZ-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide, also known as DFTA, is a novel compound that has been gaining attention in scientific research due to its potential therapeutic applications. DFTA belongs to the class of tetrazole-containing compounds and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. N-(2,6-difluorophenyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in epigenetic regulation.
Biochemical and Physiological Effects:
N-(2,6-difluorophenyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and improvement of cognitive function. N-(2,6-difluorophenyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide has also been shown to have low toxicity in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,6-difluorophenyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide in lab experiments is its specificity towards certain signaling pathways, which allows for targeted inhibition. N-(2,6-difluorophenyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide also has low toxicity, which makes it a safer alternative to other compounds. However, one limitation of using N-(2,6-difluorophenyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide is its low solubility, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research of N-(2,6-difluorophenyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide. One direction is to study its potential therapeutic applications in other diseases, such as autoimmune disorders and metabolic diseases. Another direction is to investigate its mechanism of action in more detail, including its effects on epigenetic regulation. Additionally, the development of more efficient synthesis methods and modifications of the compound could improve its efficacy and solubility.

Synthesis Methods

The synthesis of N-(2,6-difluorophenyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide has been reported using various methods, including the reaction of 2,6-difluoroaniline with 4-methylphenylacetic acid, followed by the reaction with sodium azide and acetic anhydride to form the tetrazole ring. Another method involves the reaction of 2,6-difluoroaniline with 5-(4-methylphenyl)tetrazole-2-thiol, followed by the reaction with acetic anhydride to form N-(2,6-difluorophenyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide. The purity of N-(2,6-difluorophenyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide can be increased using column chromatography.

Scientific Research Applications

N-(2,6-difluorophenyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(2,6-difluorophenyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Inflammation research has shown that N-(2,6-difluorophenyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide can reduce the production of inflammatory cytokines and inhibit the activation of NF-κB. In neurological disorders research, N-(2,6-difluorophenyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide has been shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

N-(2,6-difluorophenyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N5O/c1-10-5-7-11(8-6-10)16-20-22-23(21-16)9-14(24)19-15-12(17)3-2-4-13(15)18/h2-8H,9H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSUXEGBSCQEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-difluorophenyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide

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